Cas no 10234-72-7 (3-Pyrazolidone)

3-Pyrazolidone 化学的及び物理的性質
名前と識別子
-
- 3-Pyrazolidinone
- 3-Oxo-1,2-diazolidine
- pyrazolidin-3-one
- 3-Oxopyrazolidine
- 3-Pyrazolidone
- NDGRWYRVNANFNB-UHFFFAOYSA-N
- Pyrazolidinone
- AKOS000321180
- FT-0697188
- 3-oxypyrazoline
- 10234-72-7
- BB 0260465
- EN300-23516
- 4,5-dihydro-1H-pyrazol-3-ol
- DTXSID50144928
- AKOS000321181
- pyrazolidone
-
- MDL: MFCD04113565
- インチ: InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6)
- InChIKey: NDGRWYRVNANFNB-UHFFFAOYSA-N
- SMILES: O=C1NNCC1
計算された属性
- 精确分子量: 86.04808
- 同位素质量: 86.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 6
- 回転可能化学結合数: 0
- 複雑さ: 71.2
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- PSA: 41.13
3-Pyrazolidone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P842545-500mg |
3-Pyrazolidone |
10234-72-7 | 500mg |
$299.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D501045-1g |
Pyrazolidin-3-one HCl salt |
10234-72-7 | 97% | 1g |
$180 | 2024-05-24 | |
Enamine | EN300-23516-0.05g |
pyrazolidin-3-one |
10234-72-7 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-23516-0.25g |
pyrazolidin-3-one |
10234-72-7 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
eNovation Chemicals LLC | D501045-1g |
Pyrazolidin-3-one HCl salt |
10234-72-7 | 97% | 1g |
$180 | 2025-03-01 | |
Enamine | EN300-23516-2.5g |
pyrazolidin-3-one |
10234-72-7 | 95% | 2.5g |
$28.0 | 2024-06-19 | |
Enamine | EN300-23516-0.5g |
pyrazolidin-3-one |
10234-72-7 | 95% | 0.5g |
$19.0 | 2024-06-19 | |
Enamine | EN300-23516-1g |
pyrazolidin-3-one |
10234-72-7 | 1g |
$108.0 | 2023-09-15 | ||
Enamine | EN300-23516-5g |
pyrazolidin-3-one |
10234-72-7 | 5g |
$335.0 | 2023-09-15 | ||
eNovation Chemicals LLC | D501045-5g |
Pyrazolidin-3-one HCl salt |
10234-72-7 | 97% | 5g |
$395 | 2025-02-19 |
3-Pyrazolidone 関連文献
-
Ling-Pei Kong,Nai-Kai Li,Shao-Yun Zhang,Xiang Chen,Min Zhao,Ya-Fei Zhang,Xing-Wang Wang Org. Biomol. Chem. 2014 12 8656
-
2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrateTomasz Kozlecki,Celest Samyn,Roger W. Alder,Philip G. Green J. Chem. Soc. Perkin Trans. 2 2001 243
-
Ani Deepthi,Noble V. Thomas,S. L. Sruthi New J. Chem. 2021 45 8847
-
Songjun Xiao,Jeffery T. Davis Chem. Commun. 2018 54 11300
-
Eoin Gould,Tomas Lebl,Alexandra M. Z. Slawin,Mark Reid,Tony Davies,Andrew D. Smith Org. Biomol. Chem. 2013 11 7877
-
Wataru Nagata,Susumu Kamata J. Chem. Soc. C 1970 540
-
Qing-Yun Fang,Hai-Shan Jin,Ru-Bing Wang,Li-Ming Zhao Chem. Commun. 2019 55 10587
-
Hai-Shan Jin,Ya-Zhen Du,Qing-Yang Zhao,Li-Ming Zhao Org. Chem. Front. 2021 8 6350
-
Carmen Nájera,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2015 13 8596
-
Chenxia Yu,Shide Shen,Ligen Jiang,Jing Li,Yumiao Lu,Tuanjie Li,Changsheng Yao Org. Biomol. Chem. 2017 15 9149
3-Pyrazolidoneに関する追加情報
3-Pyrazolidinone: A Comprehensive Overview
The compound 3-Pyrazolidinone, also known by its CAS registry number 10234-72-7, is a member of the Pyrazolidinone class of compounds. This unique chemical entity has garnered significant attention in the pharmaceutical and biomedical industries due to its diverse applications and potential for drug development. With its distinctive structural features, 3-Pyrazolidinone serves as a valuable template for designing novel drugs targeting various therapeutic areas.
Over the years, Pyrazolidinone derivatives have emerged as important tools in medicinal chemistry, particularly in the design of central nervous system (CNS) drugs. The presence of the pyrazolidinone ring system provides a rigid and versatile framework that allows for the attachment of various substituents, enabling the modulation of pharmacokinetic properties and enhancing bioavailability.
Structural Insights and Synthesis
The structure of 3-Pyrazolidinone comprises a five-membered ring containing two nitrogen atoms, with one of them being part of an amide group. This structural motif not only contributes to the compound's stability but also plays a critical role in its biological activity. The synthesis of 3-Pyrazolidinone and its derivatives has been extensively studied, with various methods reported in the literature.
Recent advancements in synthetic chemistry have led to the development of efficient and scalable routes for the preparation of Pyrazolidinone analogs. These methods often involve multi-step synthesis or novel coupling reactions, which not only improve yields but also allow for greater structural diversity. Such innovations are pivotal in accelerating drug discovery efforts and expanding the chemical space of potential lead compounds.
Biological Activity and Therapeutic Potential
3-Pyrazolidinone has demonstrated a wide range of biological activities, making it a valuable starting point for drug development. Notably, its derivatives have been explored as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and tyrosine kinases, which are implicated in diseases such as cancer and inflammation.
Recent studies have highlighted the potential of Pyrazolidinone-based compounds as antidepressants and anxiolytics. Their ability to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, positions them as promising candidates for the treatment of mood disorders. Furthermore, research into their neuroprotective properties has opened new avenues in the search for therapies for neurodegenerative diseases like Alzheimer's.
Applications in Drug Discovery
The Pyrazolidinone core has been utilized in the design of numerous drugs currently in clinical development. One notable example is the class of central nervous system stimulants, where the pyrazolidinone ring serves as a key structural component to enhance both potency and selectivity.
Moreover, 3-Pyrazolidinone derivatives have been employed as template molecules in high-throughput screening campaigns. Their versatility allows for easy modification, enabling researchers to rapidly explore chemical space and identify lead compounds with desired pharmacological profiles.
Challenges and Future Directions
Despite its many advantages, the development of 3-Pyrazolidinone-based drugs is not without challenges. Issues such as off-target effects, poor solubility, and metabolic stability remain areas of concern. Addressing these limitations will require innovative approaches in both medicinal chemistry and pharmacology.
Looking ahead, the continued exploration of Pyrazolidinone derivatives promises to yield new insights into their therapeutic potential. Advances in computational modeling and crystallography are expected to play a crucial role in optimizing their structure-activity relationships and predicting biological outcomes more accurately.
10234-72-7 (3-Pyrazolidone) Related Products
- 4744-71-2(Pyrazolidine-3,5-dione)
- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)




